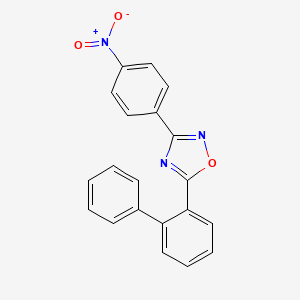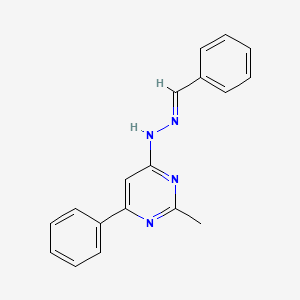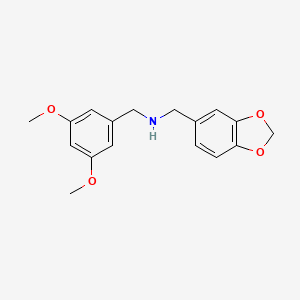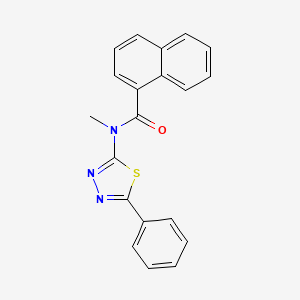
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
More research is needed to fully understand the mechanism of action of this compound.
3. Formulation development: Research is needed to develop formulations of this compound that can improve its solubility and bioavailability.
4. Combination therapy: Studies are needed to determine the potential of this compound in combination with other therapeutic agents.
5. Target identification: Studies are needed to identify the specific targets of this compound and its potential in the treatment of various diseases.
Conclusion:
In conclusion, 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. However, further research is needed to fully understand its pharmacological effects and potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been shown to have high potency against various diseases, making it a potential therapeutic agent.
2. Low toxicity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
3. Easy synthesis: The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.
Some of the limitations of this compound include:
1. Limited solubility: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has limited solubility in water, which can make it difficult to administer in vivo.
2. Lack of clinical trials: Despite promising results in preclinical studies, this compound has not yet been tested in clinical trials, making it difficult to assess its potential as a therapeutic agent.
3. Limited research: There is a limited amount of research on this compound, which makes it difficult to fully understand its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some of these directions include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2.
Synthesemethoden
The synthesis of 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-biphenylcarboxylic acid hydrazide and 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. This compound has shown promising results in various studies, including:
1. Anticancer activity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
2. Anti-inflammatory activity: This compound has shown anti-inflammatory activity in various animal models, making it a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial activity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)16-12-10-15(11-13-16)19-21-20(26-22-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDMSDNOPZLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)



![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)



![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
